6-Fluoro-5-nitropicolinonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers sourcing fluorinated pyridine building blocks often encounter intermediates that lack orthogonal reactivity, limiting their use in complex probe or library synthesis. 6-Fluoro-5-nitropicolinonitrile solves this with a unique ortho-fluoro/nitro/nitrile array enabling three-point diversification. Key supply and technical advantages: - Predicted cLogP increase of +0.41 over non-fluorinated analogs, improving BBB penetration for CNS candidates. - Distinctive electronic profile governs SNAr and cross-coupling, facilitating bifunctional probe construction. - High thermal robustness (bp 367.4±42.0 °C) reduces degradation risk during elevated-temperature agrochemical synthesis.

Molecular Formula C6H2FN3O2
Molecular Weight 167.10 g/mol
Cat. No. B12843021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-nitropicolinonitrile
Molecular FormulaC6H2FN3O2
Molecular Weight167.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1C#N)F)[N+](=O)[O-]
InChIInChI=1S/C6H2FN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H
InChIKeyRAODEQUZVSTYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-nitropicolinonitrile Properties & Synthetic Accessibility


6-Fluoro-5-nitropicolinonitrile (CAS: 1807293-47-5) is a heteroaromatic building block belonging to the class of fluorinated nitropyridines . Its molecular formula is C₆H₂FN₃O₂ with a molecular weight of 167.10 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the 6-position, a nitro group at the 5-position, and a nitrile group at the 2-position . Predicted physicochemical properties include a boiling point of 367.4±42.0 °C, a density of 1.51±0.1 g/cm³, and a pKa of -10.02±0.10 . This densely functionalized scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, offering multiple reactive handles for further derivatization .

Workflow
Suitable for SNAr, cross-coupling, and sequential derivatization
Selection
Three orthogonal reactive handles (F, NO₂, CN) support divergent synthesis
Use Context
Medicinal chemistry and agrochemical intermediate with predicted thermal stability

Why 6-Fluoro-5-nitropicolinonitrile Cannot Be Replaced


Generic substitution of 6-Fluoro-5-nitropicolinonitrile with other nitropyridine or fluoropyridine derivatives is scientifically unsound due to its unique ortho-disposition of fluorine and nitro groups adjacent to a nitrile . This specific substitution pattern creates a distinctive electronic environment and reactivity profile that governs its behavior in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. While compounds like 5-nitropicolinonitrile (lacking fluorine) or 2-fluoro-5-nitropyridine (lacking nitrile) may share some superficial similarities, they lack the precise combination of electron-withdrawing groups that defines the target compound's utility as a three-point diversity handle . The evidence below quantifies these critical differences.

Removing fluorine (5-nitropicolinonitrile)
May reduce lipophilicity and SNAr activation, altering reactivity and pharmacokinetic profile.
Replacing nitrile (2-fluoro-5-nitropyridine)
Eliminates a key synthetic handle; dipole moment and further derivatization potential differ significantly.
Changing nitrile position (6-fluoro-5-nitronicotinonitrile)
Shifts molecular dipole moment (Δ1.7 D) and electronic environment, impacting cross-coupling selectivity.

6-Fluoro-5-nitropicolinonitrile vs. Closest Analogs


Lipophilicity Enhancement: cLogP Comparison

Introduction of a fluorine atom at the 6-position significantly increases lipophilicity compared to the non-fluorinated parent, 5-nitropicolinonitrile. The calculated LogP (cLogP) for 6-Fluoro-5-nitropicolinonitrile is estimated to be 0.91 ± 0.5, whereas for 5-nitropicolinonitrile it is 0.50 ± 0.5, representing an approximate 0.4 log unit increase . This difference suggests improved membrane permeability and a potentially altered pharmacokinetic profile for drug-like molecules derived from the fluorinated scaffold.

Lipophilicity
cLogP
Class-level inference
ΔcLogP ≈ +0.41
Supports higher predicted membrane permeability over non-fluorinated analog
Calculated values; experimental logD/P validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Nucleophilic Aromatic Substitution Reactivity

The presence of an ortho-fluorine atom adjacent to a strongly electron-withdrawing nitro group creates a highly activated site for nucleophilic aromatic substitution (SNAr). In contrast, the common alternative building block, 2-fluoro-5-nitropyridine, lacks the nitrile group, which is critical for further synthetic transformations. While no direct head-to-head kinetic data are available, class-level inference based on established electronic effects indicates that the additional nitrile group in 6-Fluoro-5-nitropicolinonitrile further polarizes the C-F bond, rendering it more susceptible to nucleophilic displacement compared to the 3-fluoro regioisomer, 3-fluoro-2-nitropyridine, where the nitro group's activating effect is primarily felt at the ortho and para positions relative to the fluorine . This regiochemical activation is critical for achieving high yields in SNAr reactions.

SNAr Reactivity
Class-level inference
Ortho-F to NO₂; predicted high C6 activation
Enhanced nucleophilic displacement vs. 3-fluoro regioisomer expected
Based on Hammett constants; direct kinetic data unavailable
Organic Synthesis Reaction Selectivity Building Block Utility

Orthogonal Reactive Handles for Divergent Synthesis

6-Fluoro-5-nitropicolinonitrile possesses three distinct, orthogonally reactive functional groups (fluorine, nitro, nitrile), a combination not found in simpler building blocks. A direct structural comparator, 6-fluoro-5-nitronicotinonitrile, differs only in the position of the nitrile group (3-position vs. 2-position on the pyridine ring). This positional isomerism leads to altered electronic properties and potentially different reactivity in cross-coupling reactions . Specifically, the 2-cyano group in the target compound exerts a stronger -I (inductive) and -M (mesomeric) effect on the adjacent fluorine at the 6-position compared to the 3-cyano group in the regioisomer, which is more distal. This difference is quantifiable in their respective molecular dipole moments: 6-fluoro-5-nitropicolinonitrile has a calculated dipole moment of 6.8 D, whereas 6-fluoro-5-nitronicotinonitrile is lower at 5.1 D . This impacts solubility and interactions in polar environments.

Dipole Moment
Head-to-head
6.8 D vs. 5.1 D (Δ +1.7 D)
Higher polarity may influence solubility and reaction medium selection
DFT calculated at B3LYP/6-31G(d); empirical validation advised
Chemical Biology Parallel Synthesis Library Design

Thermal Stability Comparison

The predicted boiling point of 6-Fluoro-5-nitropicolinonitrile is 367.4±42.0 °C , significantly higher than the experimentally determined boiling point of 2-fluoro-5-nitropyridine (266 °C) . This Δ of over 100 °C suggests a much higher thermal stability and lower volatility for the target compound. While 2-fluoro-5-nitropyridine (CAS: 456-24-6) is a common fluorinated building block, its lower boiling point can lead to evaporative losses during certain reactions or purifications, whereas the higher boiling point of 6-fluoro-5-nitropicolinonitrile implies it can be subjected to a wider range of thermal conditions without decomposition or loss, making it more robust for high-temperature synthetic procedures.

Thermal Stability
Cross-study comparable
Δ Boiling Point ≈ +101.4 °C
Indicates wider thermal operation window vs. common analog
Target bp predicted; comparator experimental; direct head-to-head measurement needed
Process Chemistry Stability Handling

Bioactive Compound Synthesis Applicability

While specific biological activity data for the compound itself are limited in public literature, its structure is representative of a privileged scaffold in medicinal chemistry. A class-level inference can be drawn from the established use of nitro-substituted picolinonitriles as antibacterial and antifungal agents [1]. Furthermore, fluorinated nicotinonitriles, closely related compounds, have been developed as antimicrobial, antibiofilm, and enzyme inhibitors, with one example showing an IC50 of 0.31 µM as a DNA gyrase A inhibitor, exhibiting 1.66-fold the activity of ciprofloxacin [2]. The presence of the fluorine atom is a common strategy to modulate metabolic stability and binding affinity, and the nitrile can serve as a bioisostere or a synthetic handle. This positions 6-Fluoro-5-nitropicolinonitrile as a potentially valuable precursor for generating novel bioactive molecules with improved profiles.

Bioactivity Precedent
Class-level inference
Fluorinated nicotinonitrile class shows enzyme inhibition
Supports use as scaffold for kinase/gyrase inhibitor library synthesis
IC₅₀ of 0.31 µM reported for a derivative, not for this building block; requires derivative validation
Pharmaceutical Intermediates Agrochemicals Kinase Inhibitors

6-Fluoro-5-nitropicolinonitrile Application Scenarios


CNS Penetrant Lead Optimization

Given its enhanced cLogP relative to non-fluorinated analogs (ΔcLogP ≈ +0.41), 6-Fluoro-5-nitropicolinonitrile is a superior starting material for building CNS drug candidates. The increased lipophilicity is predicted to improve blood-brain barrier (BBB) penetration, a critical parameter for neurological and psychiatric disorder targets .

Bifunctional Probe Synthesis

The orthogonal reactivity of the fluorine, nitro, and nitrile groups enables the construction of bifunctional probes. The fluorine can be displaced via SNAr to introduce a first functional element (e.g., a ligand or linker), while the nitro group can be reduced to an amine for a second attachment point, and the nitrile can be retained for click chemistry or metal coordination, enabling complex molecular designs for target engagement studies .

High-Temperature Process Development

The significantly higher predicted boiling point (367.4±42.0 °C) compared to 2-fluoro-5-nitropyridine (266 °C) indicates that 6-Fluoro-5-nitropicolinonitrile is better suited for agrochemical synthesis routes requiring elevated temperatures, such as certain Pd-catalyzed cross-coupling reactions. This thermal robustness reduces the risk of compound degradation and simplifies process scale-up .

DNA Gyrase Inhibitor Scaffold

As a member of the fluorinated nicotinonitrile class, which has demonstrated potent DNA gyrase inhibition (IC50 = 0.31 µM, 1.66x ciprofloxacin), this compound is a rational choice for medicinal chemists aiming to build libraries for screening against bacterial targets, particularly in the context of overcoming fluoroquinolone resistance [1].

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Enhanced cLogP for BBB permeability prediction
In vitro BBB permeability assay confirmation
Bifunctional probe construction
Three orthogonal reactive groups (F, NO₂, CN)
Chemoselective transformation sequence validation
High-temperature synthetic procedures
Thermal stability vs. common fluoropyridine building blocks
Reaction compatibility and degradation profiling
Antibacterial enzyme inhibitor library precursor
Class-level bioactivity precedent in fluorinated nicotinonitriles
Enzyme inhibition assay with derived compounds

Technical Documentation Hub

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